7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde
Description
This compound, referred to as Les-1895 in , is a thiopyrano[2,3-d]thiazole derivative featuring a benzyloxy-substituted phenyl group at position 7 and a carbaldehyde moiety at position 4. Its synthesis involves a [4+2]-cyclocondensation reaction between 5-(4-benzyloxyphenyl)-4-thioxothiazolidinone-2 (heterodiene) and acrolein (dienophile) in glacial acetic acid with hydroquinone catalysis . Thiopyrano[2,3-d]thiazoles are recognized for their fused bicyclic structure, which confers rigidity and diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Properties
IUPAC Name |
2-oxo-7-(4-phenylmethoxyphenyl)-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S2/c22-10-15-12-25-19-18(26-20(23)21-19)17(15)14-6-8-16(9-7-14)24-11-13-4-2-1-3-5-13/h1-10,15,17H,11-12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVCFMWHRGYLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=C(S1)NC(=O)S2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been reported to inhibit the helminth-specific mitochondrial enzyme, stopping the tricarboxylic acid cycle (tca cycle) and adenosine triphosphate (atp) production leading to the organism’s death.
Pharmacokinetics
The design and synthesis of similar thiazole derivatives have been guided by in silico admet predictions.
Biological Activity
The compound 7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde is a member of the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiopyrano-thiazole core with a benzyloxy phenyl substituent. The presence of multiple functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19N1O3S1 |
| Molecular Weight | 367.43 g/mol |
| CAS Number | [Not available] |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazole and thiopyrano structures. For instance, derivatives similar to the target compound have shown significant cytotoxic activity against various cancer cell lines, including HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The cytotoxicity is often attributed to the thiazole ring's ability to interact with cellular targets.
Case Study:
In a study evaluating the cytotoxic effects of synthesized thiazole derivatives, it was found that those with electron-donating groups at specific positions exhibited enhanced activity. For example, compounds with a methyl group at the para position of the phenyl ring showed improved cytotoxicity compared to their counterparts lacking this substitution .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus (G+) | 15.62 µg/mL |
| Compound B | Escherichia coli (G-) | 31.25 µg/mL |
| Compound C | Candida albicans | 7.81 µg/mL |
In particular, compounds structurally similar to This compound have shown promising results against Candida species, indicating potential for antifungal applications .
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways and the downregulation of TNF-alpha production in macrophages .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:
- Thiazole Ring Presence: Essential for maintaining biological activity.
- Substituents on Phenyl Ring: Electron-donating groups enhance activity; however, steric hindrance can reduce efficacy.
- Positioning of Functional Groups: The specific arrangement of substituents significantly influences interaction with biological targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Les-1895 and Analogous Compounds
Stereochemical and Conformational Influences
The stereochemistry at positions 5, 6, and 7 significantly impacts bioactivity. For example:
- Cis-axial–axial orientation of H atoms at C-25 and C-27 in pyrazole hybrids enhances binding to carbonic anhydrase isoforms .
- Axial positioning of the C-10 hydrogen optimizes interactions with tubulin in antimitotic analogs .
- Les-1895’s stereochemistry is unspecified in , but enantiopure derivatives (e.g., rel-(5R,6S,7S) in ) show superior activity, suggesting chirality is critical .
Research Findings and Implications
Anti-inflammatory Potential: The 4-chloro-4-methoxy analog (3d) exhibits COX-2 inhibition comparable to diclofenac, highlighting the role of electron-withdrawing groups in anti-inflammatory activity .
Anticancer Activity : The 7-phenyl-carbaldehyde derivative (116) shows potent antimitotic effects, while Les-1895’s benzyloxy group may improve blood-brain barrier penetration for CNS malignancies .
Antiviral Applications : Ethoxy and benzoate substituents (7ca, 7cb) demonstrate selective inhibition of HCV and EBV, likely due to enhanced hydrophobic interactions with viral enzymes .
Q & A
Q. What synthetic methodologies are most effective for preparing 7-(4-(benzyloxy)phenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carbaldehyde?
The compound is synthesized via a [4+2]-cyclocondensation reaction between 5-(4-benzyloxyphenyl)-4-thioxothiazolidinone-2 (heterodiene) and acrolein (dienophile) under reflux in glacial acetic acid with catalytic hydroquinone. This method achieves moderate-to-high yields (~70–85%) and is optimized for regioselectivity. Reaction monitoring via TLC and purification by recrystallization are recommended .
Q. How can structural characterization of this compound be rigorously validated?
Employ a combination of spectroscopic techniques:
- NMR : and NMR to confirm regiochemistry and substituent positions.
- HRMS : High-resolution mass spectrometry for molecular formula validation.
- X-ray crystallography : To resolve stereochemical ambiguities, if applicable. Comparative analysis with structurally related thiopyrano[2,3-d]thiazoles (e.g., Les-1895 derivatives) is advised to cross-verify assignments .
Q. What preliminary biological screening approaches are suitable for this compound?
Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., HEK-293) to assess selectivity. Use MTT assays for cytotoxicity profiling. For anti-inflammatory activity, compare inhibition of COX-2 or TNF-α to reference drugs like diclofenac .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like carbonic anhydrase IX (anticancer) or COX-2 (anti-inflammatory).
- DFT calculations : Gaussian 9.0 can model reaction intermediates (e.g., cyclocondensation transition states) to refine synthetic pathways .
- QSAR : Correlate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with observed bioactivity to prioritize derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., consistent cell passage numbers, serum-free conditions).
- Off-target profiling : Use kinome-wide screening to identify unintended interactions.
- Metabolic stability assays : Assess cytochrome P450 metabolism to rule out false negatives due to rapid degradation .
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Core modifications : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Hybridization : Fuse with pyrazole or triazole moieties (e.g., ethyl 7-(1,3-diphenyl-1H-pyrazol-4-yl) derivatives) to enhance target engagement .
- Bioisosteric replacement : Substitute the carbaldehyde group with carboxylic acid or nitrile to modulate solubility and binding .
Q. What experimental designs are critical for scaling up synthesis without compromising yield?
- Catalyst screening : Test alternatives to hydroquinone (e.g., TEMPO) for improved cyclization efficiency.
- Solvent optimization : Replace glacial acetic acid with greener solvents (e.g., ethanol/water mixtures) under microwave-assisted conditions.
- Process analytical technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
Methodological Considerations
Q. How should researchers design controlled studies to evaluate synergistic effects with existing therapeutics?
- Combination index (CI) : Calculate using the Chou-Talalay method in paired assays (e.g., cisplatin + thiopyrano-thiazole derivative).
- Mechanistic studies : Perform RNA-seq or proteomics to identify pathways altered by combination therapy .
Q. What analytical techniques are essential for detecting degradation products or impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
